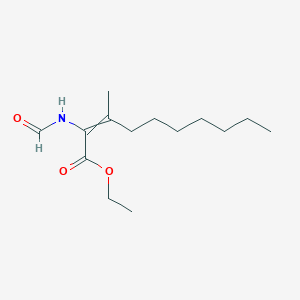
Ethyl 2-formamido-3-methyldec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formamido-3-methyldec-2-enoate is an organic compound with the molecular formula C13H23NO3. It is a derivative of decenoic acid and contains both an ester and a formamide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-formamido-3-methyldec-2-enoate can be synthesized through a multi-step process involving the esterification of 2-formamido-3-methyldec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-formamido-3-methyldec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or formamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted amides or esters.
Applications De Recherche Scientifique
Ethyl 2-formamido-3-methyldec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 2-formamido-3-methyldec-2-enoate exerts its effects involves interactions with specific molecular targets. The ester and formamide groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations that produce active metabolites.
Comparaison Avec Des Composés Similaires
Ethyl 2-formamido-3-methyldec-2-enoate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-methyldec-2-enoate: Similar structure but contains a cyano group instead of a formamide group.
Ethyl 2-hydroxy-3-methyldec-2-enoate: Contains a hydroxy group instead of a formamide group.
Ethyl 2-amino-3-methyldec-2-enoate: Contains an amino group instead of a formamide group.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the presence of different functional groups.
Propriétés
Numéro CAS |
403826-17-5 |
|---|---|
Formule moléculaire |
C14H25NO3 |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
ethyl 2-formamido-3-methyldec-2-enoate |
InChI |
InChI=1S/C14H25NO3/c1-4-6-7-8-9-10-12(3)13(15-11-16)14(17)18-5-2/h11H,4-10H2,1-3H3,(H,15,16) |
Clé InChI |
QDHJTPKHWKBWOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=C(C(=O)OCC)NC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


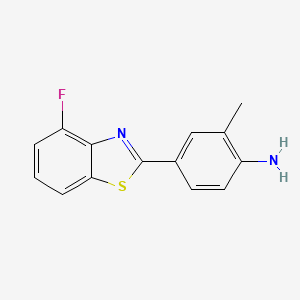
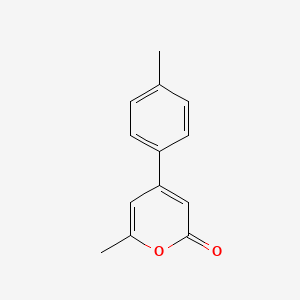
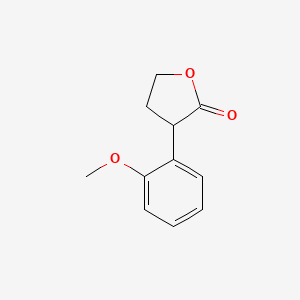
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)

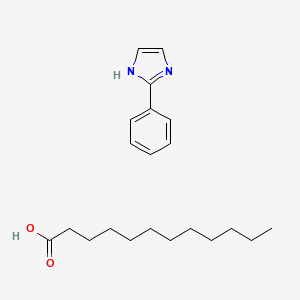
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
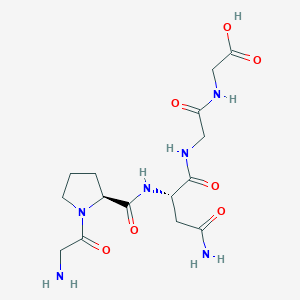
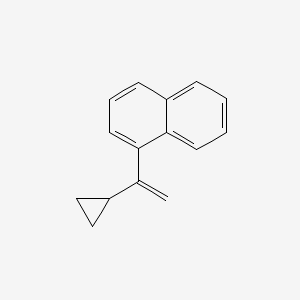

![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)


